Cas no 2138262-05-0 (1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride)

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride is a versatile sulfonyl fluoride derivative used in chemical synthesis and medicinal chemistry. Its key structural features include a cyclopropylmethyl group and a reactive sulfonyl fluoride moiety, which enable selective modifications in click chemistry and covalent inhibitor design. The compound exhibits stability under typical reaction conditions while offering high reactivity toward nucleophiles, making it valuable for probing enzyme active sites or constructing sulfonamide-based scaffolds. Its pyrazole core further enhances its utility in heterocyclic chemistry. This reagent is particularly useful in fragment-based drug discovery and protein labeling applications due to its balanced reactivity and selectivity profile.
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride structure
2138262-05-0 structure
Product name:1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride
CAS No:2138262-05-0
MF:C7H9FN2O2S
MW:204.221963644028
CID:6084571
PubChem ID:165606489

1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride
    • EN300-727946
    • 2138262-05-0
    • Inchi: 1S/C7H9FN2O2S/c8-13(11,12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2
    • InChI Key: XZKLEZMINOIGQJ-UHFFFAOYSA-N
    • SMILES: S(C1C=NN(C=1)CC1CC1)(=O)(=O)F

Computed Properties

  • Exact Mass: 204.03687687g/mol
  • Monoisotopic Mass: 204.03687687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.3Ų
  • XLogP3: 0.7

1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-727946-0.5g
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride
2138262-05-0
0.5g
$946.0 2023-06-03
Enamine
EN300-727946-10.0g
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride
2138262-05-0
10g
$4236.0 2023-06-03
Enamine
EN300-727946-5.0g
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride
2138262-05-0
5g
$2858.0 2023-06-03
Enamine
EN300-727946-2.5g
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride
2138262-05-0
2.5g
$1931.0 2023-06-03
Enamine
EN300-727946-0.25g
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride
2138262-05-0
0.25g
$906.0 2023-06-03
Enamine
EN300-727946-0.05g
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride
2138262-05-0
0.05g
$827.0 2023-06-03
Enamine
EN300-727946-1.0g
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride
2138262-05-0
1g
$986.0 2023-06-03
Enamine
EN300-727946-0.1g
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride
2138262-05-0
0.1g
$867.0 2023-06-03

Additional information on 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride

1-(Cyclopropylmethyl)-1H-Pyrazole-4-Sulfonyl Fluoride: A Comprehensive Overview

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride, identified by the CAS registry number 2138262-05-0, is a specialized chemical compound with significant applications in various fields. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatility in organic synthesis and material science. The molecule's structure is characterized by a pyrazole ring substituted with a cyclopropylmethyl group at the 1-position and a sulfonyl fluoride group at the 4-position, making it a unique derivative with potential for advanced chemical transformations.

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride involves a multi-step process that typically begins with the preparation of the pyrazole core. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, ensuring higher yields and better purity. The introduction of the cyclopropylmethyl group is achieved through a nucleophilic substitution or coupling reaction, while the sulfonyl fluoride group is introduced via sulfonation followed by fluorination. These steps are carefully controlled to maintain the stability of the intermediate compounds and the final product.

One of the most notable applications of this compound is in the field of organocatalysis. The sulfonyl fluoride group acts as an excellent leaving group, facilitating various nucleophilic substitutions and additions. This property makes it an ideal substrate for studying transition metal-catalyzed reactions, such as Suzuki-Miyaura couplings and Heck reactions. Recent studies have demonstrated that this compound can serve as a versatile building block for constructing complex molecular architectures, including biologically active molecules and advanced materials.

In addition to its role in organic synthesis, 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride has shown promise in pharmaceutical research. The pyrazole ring is known for its ability to form hydrogen bonds, which can enhance bioavailability and target selectivity in drug molecules. Researchers have explored its potential as a precursor for developing novel antiviral agents, particularly against emerging pathogens such as coronaviruses. The cyclopropylmethyl group further enhances the molecule's flexibility and lipophilicity, making it an attractive candidate for drug design.

The environmental impact of this compound has also been a subject of recent investigations. Studies have shown that under certain conditions, sulfonyl fluoride derivatives can undergo hydrolysis to form sulfonic acids, which are generally considered environmentally benign. However, further research is needed to fully understand its degradation pathways and potential ecological effects.

In conclusion, 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl fluoride (CAS No. 2138262-05-0) represents a valuable addition to the arsenal of chemical tools available to researchers and industry professionals. Its unique structure, combined with its versatile reactivity, positions it as a key player in advancing both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to fields ranging from organic synthesis to drug discovery.

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